N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)thietan-3-amine
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Overview
Description
N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)thietan-3-amine is a compound that features a thietane ring, which is a four-membered ring containing sulfur, and an oxadiazole ring, which is a five-membered ring containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)thietan-3-amine typically involves the reaction of 4-methyl-1,2,5-oxadiazole-3-carboxylic acid with thietan-3-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)thietan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as triethylamine (Et3N).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)thietan-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The thietane ring may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Contains both 1,2,4- and 1,2,5-oxadiazole rings.
Ethyl 3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazole-5-carboxylate: Features a similar oxadiazole ring structure.
Uniqueness
N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)thietan-3-amine is unique due to the presence of both a thietane ring and an oxadiazole ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H11N3OS |
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Molecular Weight |
185.25 g/mol |
IUPAC Name |
N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]thietan-3-amine |
InChI |
InChI=1S/C7H11N3OS/c1-5-7(10-11-9-5)2-8-6-3-12-4-6/h6,8H,2-4H2,1H3 |
InChI Key |
ILJINOZFCQZFNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NON=C1CNC2CSC2 |
Origin of Product |
United States |
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